3-(2-methylphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-methylphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of oxadiazole, triazole, and sulfanyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the triazole ring: This step involves the reaction of the oxadiazole intermediate with azides or nitriles in the presence of a catalyst, such as copper(I) iodide.
Attachment of the sulfanyl group: The final step involves the nucleophilic substitution of a suitable thiol with the triazole intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
3-(2-methylphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(2-methylphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole stands out due to its unique combination of oxadiazole, triazole, and sulfanyl groups
Properties
Molecular Formula |
C25H21N5OS |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(2-methylphenyl)-5-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H21N5OS/c1-17-12-14-20(15-13-17)30-24(19-9-4-3-5-10-19)27-28-25(30)32-16-22-26-23(29-31-22)21-11-7-6-8-18(21)2/h3-15H,16H2,1-2H3 |
InChI Key |
BZOUNGMMBPYLAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)C5=CC=CC=C5 |
Origin of Product |
United States |
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